molecular formula C10H18N2O B12897144 N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 62922-47-8

N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B12897144
CAS No.: 62922-47-8
M. Wt: 182.26 g/mol
InChI Key: RNQUZKYMGGTFRU-UHFFFAOYSA-N
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Description

N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide (CAS 62922-47-8) is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This molecule features a pyrrolidine ring, a common structural motif in pharmaceuticals and bioactive compounds, which is substituted with an N-allyl group and an acetamide-functionalized methyl side chain. The presence of the acetamide group can influence the compound's hydrogen-bonding capacity and permeability, while the allyl group offers a potential site for further chemical modification, such as in click chemistry or other synthetic transformations. Compounds containing pyrrolidine scaffolds are of significant interest in medicinal chemistry and chemical biology for the development of new therapeutic agents and biochemical probes . Researchers may find this compound valuable for exploring structure-activity relationships, designing enzyme inhibitors, or synthesizing more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62922-47-8

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C10H18N2O/c1-3-6-12-7-4-5-10(12)8-11-9(2)13/h3,10H,1,4-8H2,2H3,(H,11,13)

InChI Key

RNQUZKYMGGTFRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCCN1CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of allylamine with pyrrolidine-2-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:

    Formation of the Intermediate: Allylamine reacts with pyrrolidine-2-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to yield N-((1-Allylpyrrolidin-2-yl)methyl)acetamide.

Industrial Production Methods

Industrial production of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-((1-Allylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can yield secondary amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-((1-Allylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-Allylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group and the pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects :

    • The propenyl group in the target compound offers π-electron density for reactions like Michael additions, distinguishing it from the electrophilic iodo (in ) or chloroacetyl (in ) groups.
    • Stereochemistry : Compounds like and emphasize S-configuration for biological activity (e.g., enzyme inhibition), whereas the target compound’s stereochemical details are unspecified but could influence binding if chiral centers exist.
  • Propenyl introduction may require alkylation or allylation steps.
  • Biological Relevance :

    • The polyhydroxylated pyrrolidine in highlights the acetamide-pyrrolidine motif’s role in glycosidase inhibition. The target compound’s propenyl group may reduce polarity compared to hydroxylated analogues, affecting membrane permeability.
    • Chloroacetyl in enables covalent interactions with nucleophilic residues (e.g., cysteine), a feature absent in the target compound.

Data Tables

Table 1: Molecular Properties Comparison

Property Target Compound
Molecular Weight ~180.25 298.38 239.02 261.30 218.68
Halogen Presence None None Iodine None Chlorine
Key Functional Group Propenyl L-Alanyl Propargyl Polyhydroxyl Chloroacetyl

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